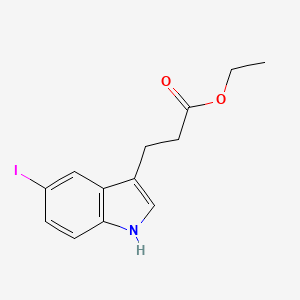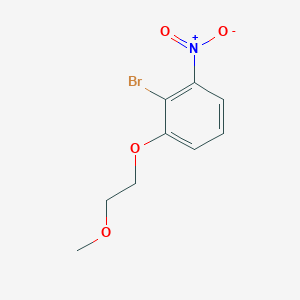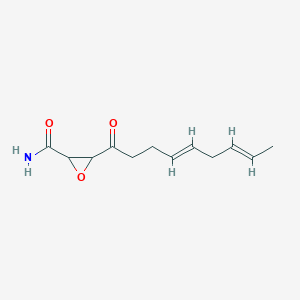
cis-2-epoxy-4-oxo-7E,10E-dodecadienamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helicocerin is an antifungal antibiotic isolated from the fungus Cephalosporium caerulens. It is known for its ability to inhibit the biosynthesis of sterols and fatty acids, making it effective against a variety of fungal pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Helicocerin can be synthesized through a series of chemical reactions involving the precursor compounds. The synthetic route typically involves the formation of an oxirane ring and subsequent modifications to introduce the necessary functional groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of Helicocerin involves the fermentation of Cephalosporium caerulens under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate Helicocerin in its pure form. This method ensures a consistent and scalable production of the compound .
Types of Reactions:
Oxidation: Helicocerin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert Helicocerin into its reduced forms, altering its biological activity.
Substitution: Helicocerin can participate in substitution reactions where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying biological activities .
Wissenschaftliche Forschungsanwendungen
Helicocerin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the biosynthesis of fatty acids and sterols.
Biology: Investigates the regulatory roles of fatty acids in various biological systems.
Medicine: Explores its potential as an antifungal agent and its effects on cancer cell lines.
Industry: Utilized in the development of antifungal treatments and as a biochemical tool in various industrial processes
Wirkmechanismus
Helicocerin exerts its effects by inhibiting the biosynthesis of sterols and fatty acids. It binds irreversibly to fatty acid synthase, specifically targeting the β-ketoacyl-acyl carrier protein synthase. This inhibition leads to the disruption of fatty acid and sterol production, which is essential for fungal cell membrane integrity. Additionally, Helicocerin inhibits HMG-CoA synthetase activity, further affecting sterol biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Helicocerin is unique in its dual inhibition of both fatty acid and sterol biosynthesis. Similar compounds include:
Cerulenin: Also inhibits fatty acid synthase but has a different molecular structure.
Thiomyristoyl: Another inhibitor of fatty acid synthesis with distinct chemical properties.
Triclosan: Inhibits fatty acid synthesis but primarily targets bacterial enzymes.
Helicocerin stands out due to its broad-spectrum antifungal activity and its ability to inhibit multiple biosynthetic pathways .
Eigenschaften
Molekularformel |
C12H17NO3 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-[(4E,7E)-nona-4,7-dienoyl]oxirane-2-carboxamide |
InChI |
InChI=1S/C12H17NO3/c1-2-3-4-5-6-7-8-9(14)10-11(16-10)12(13)15/h2-3,5-6,10-11H,4,7-8H2,1H3,(H2,13,15)/b3-2+,6-5+ |
InChI-Schlüssel |
GVEZIHKRYBHEFX-ZIMISOLQSA-N |
Isomerische SMILES |
C/C=C/C/C=C/CCC(=O)C1C(O1)C(=O)N |
Kanonische SMILES |
CC=CCC=CCCC(=O)C1C(O1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


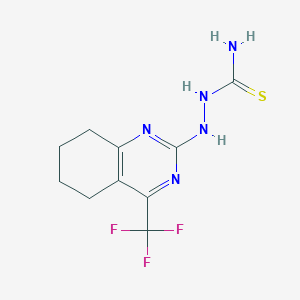
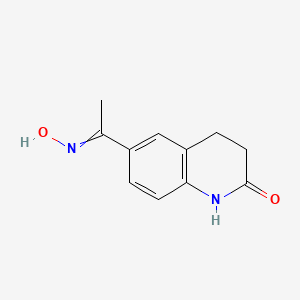
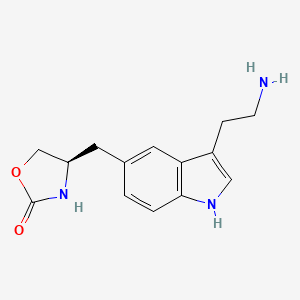
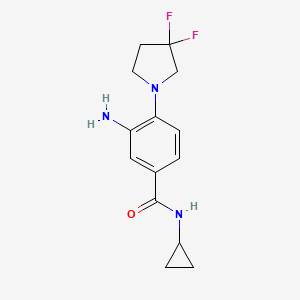
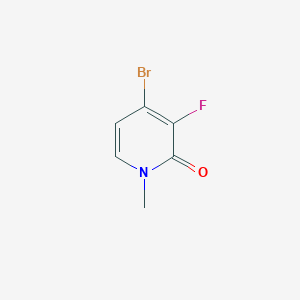
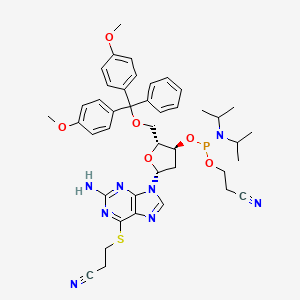
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
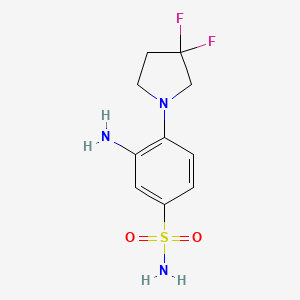
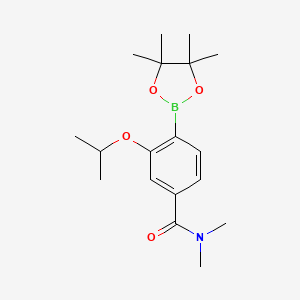
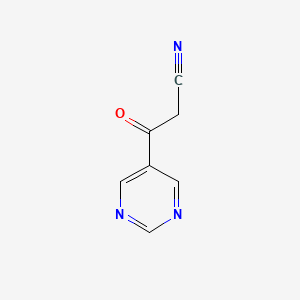
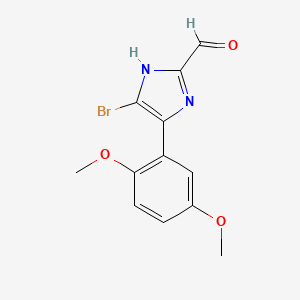
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
